1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene core, a methoxy group, and a phenyl diazenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthalene core. The methoxy group is introduced via methylation, and the phenyl diazenyl group is added through a diazotization reaction followed by coupling with the naphthalene derivative. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}naphthalene-1-carboxamide.
Reduction: Formation of 2-methoxy-N-{4-aminophenyl}naphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaldehyde: Shares the naphthalene core and methoxy group but lacks the diazenyl and carboxamide groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar in having aromatic rings and potential biological activities.
Uniqueness
2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
324758-77-2 |
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Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-methoxy-N-(4-phenyldiazenylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-22-16-11-17-7-5-6-10-21(17)23(22)24(28)25-18-12-14-20(15-13-18)27-26-19-8-3-2-4-9-19/h2-16H,1H3,(H,25,28) |
InChI Key |
WDAKGMYLSTYOLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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